molecular formula C10H11BrO3 B11859433 Methyl 3-bromo-2-ethyl-5-hydroxybenzoate

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate

Cat. No.: B11859433
M. Wt: 259.10 g/mol
InChI Key: AYKREVCEBITUQK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is an organic compound belonging to the class of benzoic acid esters It is characterized by the presence of a bromine atom, an ethyl group, and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate typically involves the esterification of 3-bromo-2-ethyl-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used

    Oxidation: 3-bromo-2-ethyl-5-hydroxybenzaldehyde

    Reduction: 3-bromo-2-ethyl-5-hydroxybenzyl alcohol

Scientific Research Applications

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate depends on its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-hydroxybenzoate
  • Methyl 3-bromo-4-hydroxybenzoate
  • Methyl 5-bromo-2-hydroxybenzoate

Uniqueness

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents makes it distinct from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-bromo-2-ethyl-5-hydroxybenzoate

InChI

InChI=1S/C10H11BrO3/c1-3-7-8(10(13)14-2)4-6(12)5-9(7)11/h4-5,12H,3H2,1-2H3

InChI Key

AYKREVCEBITUQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1Br)O)C(=O)OC

Origin of Product

United States

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